molecular formula C6H4BrN3 B1281175 3-Bromopyrazolo[1,5-a]pyrimidine CAS No. 55405-67-9

3-Bromopyrazolo[1,5-a]pyrimidine

Cat. No. B1281175
CAS RN: 55405-67-9
M. Wt: 198.02 g/mol
InChI Key: MFJWRPLBWPDHGV-UHFFFAOYSA-N
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Patent
US09365578B2

Procedure details

A solution of 3-amino-4-bromopyrazole (2.0 g, 12 mmol) and 1,1,3,3-tetramethoxypropane (4.1 mL, 25 mmol) in acetic acid (5 mL) was heated at reflux for 4 h. Water (2 mL) was added and the mixture heated at reflux for a further 0.5 h, allowed to cool to ambient temperature and concentrated in vacuo. The residue was triturated in methanol. The solid thus obtained was washed with cold methanol, ethyl acetate, and hexanes to provide 3-bromopyrazolo[1,5-a]pyrimidine as a brownish solid in 39% yield (0.953 g): 1H NMR (300 MHz, DMSO-d6) δ9.13 (d, J=6.5 Hz, 1H), 8.61 (s, 1H), 8.35 (s, 1H), 7.19-7.02 (m, 1H); MS (ES+) m/z 197.9 (M+1), 199.9 (M+1).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4.1 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:6]([Br:7])=[CH:5][NH:4][N:3]=1.CO[CH:10](OC)[CH2:11][CH:12](OC)OC.O>C(O)(=O)C>[Br:7][C:6]1[CH:5]=[N:4][N:3]2[CH:12]=[CH:11][CH:10]=[N:1][C:2]=12

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
NC1=NNC=C1Br
Name
Quantity
4.1 mL
Type
reactant
Smiles
COC(CC(OC)OC)OC
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 h
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for a further 0.5 h
Duration
0.5 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was triturated in methanol
CUSTOM
Type
CUSTOM
Details
The solid thus obtained
WASH
Type
WASH
Details
was washed with cold methanol, ethyl acetate, and hexanes

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=NN2C1N=CC=C2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 39%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.